molecular formula C26H24N4O3 B2394345 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358793-83-5

5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2394345
M. Wt: 440.503
InChI Key: AKBVCWQAQKNISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C26H24N4O3 and its molecular weight is 440.503. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The chemical structure of interest is part of a broader family of compounds with similar frameworks, including pyrazolo[1,2-a][1,2,4]triazoles, pyrazolo[1,5-a]pyrazines, and pyrazolo[3,4-d]pyrimidones. These compounds are synthesized through various methods, highlighting the versatility and synthetic accessibility of such frameworks. For example, 5-hydroxy pyrazolo[1,2-a][1,2,4]triazoles are synthesized via a DBU mediated one-pot reaction, indicating the potential for chemical modification and application of similar structures in research and development (Gupta, Saluja, & Khurana, 2016). Additionally, pyrazolo[3,4-d]pyrimidones have been noted for their specific inhibitory activity against cGMP specific phosphodiesterase, suggesting potential therapeutic applications (Dumaitre & Dodic, 1996).

Biological Activity and Applications

Several compounds within this chemical family exhibit significant biological activities, ranging from antiproliferative effects on melanoma cell lines to inhibitory effects on A1 adenosine receptors, indicating a potential for the development of new therapeutic agents. For instance, pyrazole-beta-diketone dihalotin(IV) compounds have shown in vitro antiproliferative activity against melanoma cell lines (Pettinari et al., 2006). Furthermore, pyrazolo[3,4-b]pyridines have been identified as potent and selective inhibitors of A1 adenosine receptors, highlighting their potential as therapeutic agents (Manetti et al., 2005).

Antimicrobial and Antifungal Activities

Compounds with pyrazoline and pyrazole derivatives have been synthesized and tested for their antimicrobial and antifungal activities, showing promising results against various strains of bacteria and fungi. This suggests the potential for these compounds to be developed into new antimicrobial agents (Hassan, 2013).

properties

IUPAC Name

5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-17(2)32-21-11-9-20(10-12-21)25-27-23(18(3)33-25)16-29-13-14-30-24(26(29)31)15-22(28-30)19-7-5-4-6-8-19/h4-15,17H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBVCWQAQKNISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

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